Product packaging for L-Cysteine, S-[(benzoylamino)methyl]-(Cat. No.:CAS No. 57357-62-7)

L-Cysteine, S-[(benzoylamino)methyl]-

Cat. No.: B3060617
CAS No.: 57357-62-7
M. Wt: 254.31 g/mol
InChI Key: AKQYRFCYSNUADD-VIFPVBQESA-N
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Description

Contextual Significance of Cysteine and its Thiol Protection in Chemical and Biochemical Research

L-cysteine, a semi-essential proteinogenic amino acid, is distinguished by its thiol (-SH) side chain. wikipedia.org This functional group is a potent nucleophile and is readily oxidized, making it a key player in a variety of biological processes. wikipedia.org The thiol group's ability to form disulfide bonds with other cysteine residues is fundamental to the tertiary and quaternary structures of many proteins, providing stability and dictating biological activity. bachem.compeptide.com Beyond structural roles, the cysteine thiol is often found in the active sites of enzymes, where it participates directly in catalysis. bachem.com

However, the very reactivity that makes cysteine so vital in biological systems presents a significant challenge in the laboratory. bachem.comsigmaaldrich.com During chemical synthesis, particularly the stepwise assembly of peptides, the unprotected thiol group is susceptible to a range of undesirable side reactions, including oxidation, alkylation, and racemization. sigmaaldrich.com To ensure the integrity of the final product, the thiol group must be temporarily masked with a protecting group, which can be later removed under specific conditions without compromising the rest of the molecule. bachem.compeptide.comnih.gov This has led to the development of a diverse arsenal (B13267) of thiol-protecting groups, each with its own unique properties of stability and cleavage. bachem.compeptide.comsigmaaldrich.com

Rationale for S-Protected Cysteine Derivatives in Organic Synthesis

The deliberate modification of cysteine's thiol group with a protecting group gives rise to a class of compounds known as S-protected cysteine derivatives. The primary rationale for their use is to enable the chemoselective formation of peptide bonds without interference from the nucleophilic thiol side chain. bachem.compeptide.comsigmaaldrich.com In solid-phase peptide synthesis (SPPS), for instance, where amino acids are sequentially added to a growing peptide chain, the use of S-protected cysteine is standard practice. sigmaaldrich.comnih.gov

Structural Overview and Research Relevance of L-Cysteine, S-[(benzoylamino)methyl]-

L-Cysteine, S-[(benzoylamino)methyl]- is a specific derivative where the hydrogen of the thiol group is replaced by a benzoylamino)methyl group (-CH2-NH-CO-C6H5). This particular protecting group belongs to the N-acylaminomethyl family, which also includes the more commonly encountered S-acetamidomethyl (Acm) group. The benzoyl group, with its aromatic ring, distinguishes it from the acetyl group of the Acm moiety.

While direct and extensive research findings specifically on L-Cysteine, S-[(benzoylamino)methyl]- are not widely documented in readily available literature, its structural similarity to S-acetamidomethyl-L-cysteine allows for informed inferences regarding its properties and potential applications. The stability and cleavage of such protecting groups are influenced by the nature of the acyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3S B3060617 L-Cysteine, S-[(benzoylamino)methyl]- CAS No. 57357-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(benzamidomethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c12-9(11(15)16)6-17-7-13-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQYRFCYSNUADD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCSC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427539
Record name L-Cysteine, S-[(benzoylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57357-62-7
Record name S-[(Benzoylamino)methyl]-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57357-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, S-[(benzoylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for S Benzoylamino Methyl L Cysteine and Analogous Derivatives

Chemical Synthesis Approaches for S-Protected Cysteine Compounds

The synthesis of S-protected cysteine compounds, such as S-[(benzoylamino)methyl]-L-cysteine, can be achieved through several strategic pathways. These methods primarily involve the formation of a stable thioether bond at the sulfur atom of the L-cysteine side chain.

Direct S-Alkylation Strategies of L-Cysteine

Direct S-alkylation is a primary and straightforward method for modifying the thiol group of L-cysteine. nih.gov The high nucleophilicity of the sulfur atom in cysteine allows it to readily react with suitable electrophiles. In the context of synthesizing S-[(benzoylamino)methyl]-L-cysteine, this strategy would involve the reaction of L-cysteine with an N-(halomethyl)benzamide, such as N-(chloromethyl)benzamide or N-(bromomethyl)benzamide.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiol group of cysteine, often deprotonated in situ to the more potent thiolate anion, attacks the electrophilic methylene (B1212753) carbon of the N-(halomethyl)benzamide, displacing the halide leaving group. The efficiency of this reaction is dependent on several factors, including the nature of the leaving group (Br > Cl) and the reaction conditions. nih.gov

Table 1: Comparison of Haloacetamide Reagents for Cysteine Alkylation

Reagent Relative Reactivity Potential Side Reactions
Iodoacetamide Highest Over-alkylation of other residues (e.g., Methionine) at high concentrations. nih.gov
Bromoacetamide Intermediate Generally good balance of reactivity and selectivity. nih.gov

This interactive table summarizes the general reactivity trends of halo-functionalized alkylating agents, which are analogous to N-(halomethyl)benzamide.

Preparation via N-(Hydroxymethyl)amide Intermediates (e.g., N-(Hydroxymethyl)benzamide)

An alternative and milder approach involves the use of N-(hydroxymethyl)amide intermediates, such as N-(hydroxymethyl)benzamide. nih.gov This method avoids the use of more reactive and potentially lachrymatory haloamides. The reaction is typically performed under acidic conditions.

The mechanism involves the acid-catalyzed protonation of the hydroxyl group on N-(hydroxymethyl)benzamide, followed by the elimination of a water molecule. This generates a highly reactive N-acyliminium ion intermediate. The nucleophilic thiol of L-cysteine then attacks this electrophilic species to form the desired S-[(benzoylamino)methyl]-L-cysteine product. This type of reaction is advantageous as it often proceeds under mild conditions and generates water as the only byproduct.

Multistep Synthetic Routes and Precursor Derivatization

For applications requiring orthogonally protected amino acids, such as in solid-phase peptide synthesis (SPPS), multistep routes are often employed. nih.gov In such a strategy, the amino and carboxyl groups of L-cysteine are first protected before the S-alkylation step.

A common sequence involves:

N-protection: The alpha-amino group is protected, for example, with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group.

C-protection: The carboxyl group is esterified, for instance, as a methyl or benzyl (B1604629) ester.

S-alkylation: The protected L-cysteine derivative is then reacted with the chosen alkylating agent (e.g., N-(chloromethyl)benzamide or N-(hydroxymethyl)benzamide).

Deprotection: The N- and C-terminal protecting groups can be selectively removed as needed for further synthetic steps.

This approach provides a protected building block, N-protected-S-[(benzoylamino)methyl]-L-cysteine-C-protected ester, which can be incorporated into peptide chains. The derivatization of the precursor, for example, converting the more stable N-(hydroxymethyl)benzamide into the more reactive N-(chloromethyl)benzamide using reagents like thionyl chloride, is also a key step in precursor derivatization strategies.

Reaction Conditions and Optimization Strategies in Synthesis

The success and efficiency of synthesizing S-[(benzoylamino)methyl]-L-cysteine are highly dependent on the careful control and optimization of reaction conditions.

Solvent Effects and Temperature Control

The choice of solvent is critical as it must solubilize the reactants and facilitate the desired chemical transformation. For direct S-alkylation, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used. In some cases, aqueous buffer systems are employed, particularly when modifying cysteine within peptides. rsc.org The pH of the aqueous medium is a key parameter, as a slightly basic pH (typically 7-9) promotes the formation of the more nucleophilic thiolate anion, accelerating the reaction. researchgate.net

Temperature control is essential to ensure high yields and minimize side reactions. While some S-alkylation reactions can proceed efficiently at room temperature, others may require heating to overcome activation energy barriers. researchgate.net Conversely, for highly reactive electrophiles, cooling may be necessary to control the reaction rate and prevent over-alkylation or degradation.

Table 2: General Solvent and Temperature Conditions for Cysteine S-Alkylation

Synthetic Approach Typical Solvents Typical Temperature Range Key Considerations
Direct Alkylation (SN2) DMF, DMSO, Acetonitrile (B52724), Aqueous Buffers 0 °C to 60 °C pH control is crucial in aqueous media to favor thiolate formation.

This interactive table outlines common conditions for the primary synthetic routes to S-alkylated cysteine derivatives.

Catalysis and Reagent Stoichiometry

Catalysis plays a significant role in many S-alkylation strategies. In direct alkylation reactions, a base is often used to deprotonate the thiol. The choice of base can range from mild organic bases like triethylamine (B128534) (TEA) to stronger inorganic bases like sodium hydroxide (B78521) or sodium carbonate, depending on the substrate and solvent system. However, some modern methods achieve S-alkylation under mild, catalyst-free conditions. rsc.org For the N-(hydroxymethyl)benzamide route, an acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid) is required to promote the formation of the N-acyliminium ion.

The stoichiometry of the reagents must be carefully controlled. Using a slight excess of the alkylating agent can help drive the reaction to completion. However, a large excess should be avoided as it can lead to undesired side reactions and complicates the purification of the final product. nih.gov The precise ratio is typically determined through empirical optimization for each specific substrate and reaction condition.

Green Chemistry Principles Applied to S-Protected Cysteine Synthesis

The synthesis of S-protected cysteine derivatives, essential building blocks in peptide and protein chemistry, has traditionally relied on methods that often involve hazardous solvents, stoichiometric reagents, and harsh reaction conditions. The application of green chemistry principles seeks to mitigate these drawbacks by focusing on several key areas: the use of environmentally benign solvents, the development of catalytic and solvent-free reactions, and the improvement of atom economy.

Recent research has demonstrated the feasibility of synthesizing amidoalkyl derivatives, a class of compounds structurally related to S-[(benzoylamino)methyl]-L-cysteine, under green and convenient conditions. These methodologies provide a framework for developing more sustainable routes to S-protected cysteine analogues.

One of the primary tenets of green chemistry is the reduction or elimination of hazardous solvents. In the context of peptide synthesis and the preparation of protected amino acids, solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are prevalent but pose significant environmental and health risks. Efforts to replace these with greener alternatives are ongoing.

Furthermore, the development of solvent-free reaction conditions represents a significant advancement in green synthesis. These reactions not only eliminate the environmental burden of solvents but can also lead to shorter reaction times and higher yields. For instance, the synthesis of amidoalkyl naphthols, which are structurally analogous to the target compound, has been successfully achieved under solvent-free conditions using various green catalysts.

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. Catalytic approaches are superior to stoichiometric methods as they reduce waste and often allow for milder reaction conditions. In the synthesis of amidoalkyl derivatives, a range of green catalysts, from simple organic molecules like ascorbic acid (Vitamin C) to reusable nanocatalysts such as iron oxide, zinc oxide, and copper oxide nanoparticles, have been effectively employed. These catalysts are often inexpensive, readily available, and can be easily separated from the reaction mixture for reuse, further enhancing the sustainability of the process.

The table below summarizes various green catalytic approaches that have been applied to the synthesis of amidoalkyl naphthols, providing insights into potential green methodologies for the synthesis of S-[(benzoylamino)methyl]-L-cysteine.

CatalystReaction ConditionsKey Advantages
Ascorbic Acid (Vitamin C)Solvent-free, 100°CNatural, water-soluble, low cost, easy workup
Iron Oxide Nanoparticles (Fe3O4)Solvent-freeReusable, eco-friendly, high yield
Zinc Oxide Nanoparticles (ZnO)Solvent-freeReusable, efficient, environmentally benign
Copper Oxide Nanoparticles (CuO)Solvent-freeRecyclable, effective, green catalyst
Silica-supported Molybdatophosphoric AcidSolvent-freeReusable, high yield, easy separation
L-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate (B86663) on silica (B1680970) gelSolvent-free, 100°CInexpensive, mild conditions, straightforward workup

Detailed research findings indicate that these green methodologies can be highly effective. For example, the use of ascorbic acid as a catalyst in the solvent-free synthesis of amidoalkyl β-naphthol derivatives resulted in high to excellent yields with short reaction times. Similarly, magnetic iron oxide nanoparticles have been shown to be a highly efficient and reusable catalyst for the same reaction, with the catalyst being easily recovered using an external magnet and reused for several cycles without a significant loss in activity.

While the direct application of these specific green methods to the synthesis of S-[(benzoylamino)methyl]-L-cysteine is not yet extensively documented in the literature, the principles and successful application to analogous structures strongly suggest their feasibility and potential for developing more sustainable synthetic routes for this important class of protected amino acids. Future research in this area will likely focus on adapting these solvent-free, catalytic, and multicomponent strategies to the S-amidoalkylation of cysteine and its derivatives, paving the way for greener and more efficient manufacturing processes.

Thiol Protecting Group Chemistry of S Benzoylamino Methyl L Cysteine

Comparative Analysis of S-[(benzoylamino)methyl] with Other Cysteine S-Protecting Groups

Comparison with Acetamidomethyl (Acm) Group

The Acetamidomethyl (Acm) group is a widely used protecting group for the thiol of cysteine. nih.gov A key feature of the Acm group is its stability under the acidic conditions of standard solid-phase peptide synthesis (SPPS) cleavage from the resin, such as treatment with trifluoroacetic acid (TFA). bachem.com This stability allows for the purification of the Acm-protected peptide before the final deprotection and disulfide bond formation. bachem.com

Deprotection of the Acm group is typically achieved using reagents like mercury(II) acetate (B1210297) or silver(I) salts. sigmaaldrich.com More recently, methods involving N-chlorosuccinimide (NCS) have been developed for on-resin Acm removal and concomitant disulfide bond formation. nih.gov This method has been shown to be compatible with other protecting groups like Trityl (Trt). nih.gov Palladium complexes have also been explored for Acm deprotection, offering an alternative to heavy metal reagents. researchgate.net However, side reactions such as the transfer of the Acm group to serine or threonine residues have been reported during deprotection with some reagents. nih.gov

FeatureS-[(benzoylamino)methyl]Acetamidomethyl (Acm)
Stability Generally stable to acidic and basic conditions.Stable to strong acids (e.g., TFA, HF) and bases. bachem.comresearchgate.net
Deprotection Primarily removed by stronger acidic conditions or specific reagents.Requires specific reagents like Hg(II), Ag(I), I₂, or Pd complexes. bachem.comsigmaaldrich.comresearchgate.net
Orthogonality Offers orthogonality to acid-labile and base-labile groups.Provides orthogonality to standard Fmoc and Boc strategies. bachem.com
Side Reactions Less commonly reported.S→O Acm shift to Ser/Thr residues can occur. nih.gov

Comparison with Trityl (Trt) and Diphenylmethyl (Dpm) Groups

The Trityl (Trt) and Diphenylmethyl (Dpm) groups are acid-labile protecting groups, with their lability directly related to the stability of the carbocation formed upon cleavage. nih.gov The Trt group, being triphenylmethyl, is highly acid-labile and can be removed with dilute TFA. bachem.comuoa.gr The Dpm group is less acid-labile and requires stronger acidic conditions for removal, such as higher concentrations of TFA. sigmaaldrich.comnih.gov This difference in lability allows for their selective removal in the presence of each other. nih.gov

The Trt group is widely used in Fmoc-based SPPS as it is typically cleaved during the final TFA deprotection step. bachem.com The Dpm group offers an alternative with greater stability to the milder acidic conditions used for the removal of very acid-labile groups. sigmaaldrich.com

Protecting GroupCleavage ConditionsRelative Acid Lability
S-[(benzoylamino)methyl] Stronger acid conditionsLess labile than Trt and Dpm
Trityl (Trt) Dilute TFA (e.g., 1-5% in DCM). bachem.comsigmaaldrich.comHigh
Diphenylmethyl (Dpm) Higher concentrations of TFA (e.g., 50-95%). sigmaaldrich.comnih.govuoa.grModerate

Comparison with Benzyl (B1604629) (Bn/Bzl) and Methylbenzyl (Mbzl) Groups

The Benzyl (Bn or Bzl) and p-Methylbenzyl (Mbzl) groups are more robust S-protecting groups that are stable to TFA. bachem.com Their removal typically requires very strong acids like anhydrous hydrogen fluoride (B91410) (HF), which is characteristic of Boc-based SPPS. bachem.com The Mbzl group is generally more stable to repeated acid treatments than the Bn group, making it suitable for the synthesis of longer peptides. bachem.com

These groups are not compatible with the standard cleavage conditions of Fmoc-SPPS, which relies on TFA. Their use is primarily in Boc-SPPS where the final deprotection is carried out with HF.

Protecting GroupCleavage ConditionsPrimary Application
S-[(benzoylamino)methyl] Stronger acid conditions, but generally milder than HF.Can be used in strategies requiring orthogonality to very acid-labile groups.
Benzyl (Bn/Bzl) Anhydrous HF. bachem.comresearchgate.netBoc-SPPS.
p-Methylbenzyl (Mbzl) Anhydrous HF. bachem.comBoc-SPPS, especially for longer peptides due to enhanced stability.

Applications in Peptide and Protein Synthesis Methodologies

Integration into Solid-Phase Peptide Synthesis (SPPS)

In the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy, the temporary Nα-amino protecting group is the base-labile Fmoc group, while permanent side-chain protecting groups are acid-labile, based on the tert-butyl (tBu) group. peptide.comiris-biotech.de Fmoc-Cys(Acm)-OH is a standard building block in this methodology. nih.govrsc.org The Acm group is stable to the repetitive basic conditions (typically piperidine (B6355638) in DMF) used for Fmoc group removal during chain elongation. bachem.comiris-biotech.de It is also resistant to the final cleavage cocktail, which is typically strong acid, most commonly trifluoroacetic acid (TFA), used to remove the tBu-based side-chain protecting groups and cleave the peptide from the resin. bachem.comnih.gov This stability allows for the synthesis of a fully deprotected linear peptide with its cysteine residues still protected by the Acm group, facilitating purification of the intermediate peptide before disulfide bond formation. bachem.comresearchgate.net

Parameter Condition/Reagent Stability of Acm Group
Nα-DeprotectionPiperidine in DMFStable
Side-Chain Deprotection & CleavageTrifluoroacetic Acid (TFA)Stable

This table summarizes the stability of the Acm protecting group under the standard conditions of the Fmoc/tBu SPPS strategy.

The tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) strategy employs the acid-labile Boc group for temporary Nα-protection and typically more acid-stable, benzyl-based groups for permanent side-chain protection. peptide.compeptide.com The Acm group is compatible with this strategy as it withstands the moderately acidic conditions (e.g., 50% TFA in DCM) used for the repeated removal of the Boc group. bachem.compeptide.comchempep.com Final cleavage and deprotection of Bzl-type protecting groups in Boc/Bzl chemistry often requires very strong acids like liquid hydrogen fluoride (B91410) (HF). bachem.comrsc.org The Acm group is largely stable to HF, allowing for the generation of peptides with Acm-protected cysteine residues. rsc.org This orthogonality is crucial for subsequent selective disulfide bond formation. bachem.comrsc.org

Parameter Condition/Reagent Stability of Acm Group
Nα-DeprotectionTrifluoroacetic Acid (TFA) in DCMStable
Side-Chain Deprotection & CleavageHydrogen Fluoride (HF)Largely Stable

This table outlines the stability of the Acm protecting group under the standard conditions of the Boc/Bzl SPPS strategy.

The incorporation of any amino acid, including Cys(Acm), into a growing peptide chain requires a coupling reaction, which involves the activation of the carboxylic acid group. A significant challenge during the synthesis of cysteine-containing peptides is the risk of racemization at the α-carbon, especially for C-terminal cysteine residues. rsc.orgcsic.esnih.gov To minimize this side reaction and improve yields, several optimization strategies are employed.

Coupling Reagents : The choice of coupling reagent is critical. Highly efficient uronium- or phosphonium-based reagents like HATU, HCTU, or HBTU are often used to ensure rapid and complete coupling, which can reduce the time the activated amino acid is susceptible to racemization. creative-peptides.combachem.com

Additives : Additives such as hydroxybenzotriazole (B1436442) (HOBt) or its non-explosive alternative, OxymaPure, are frequently included in coupling reactions. creative-peptides.combachem.com These additives can suppress racemization and improve coupling efficiency. creative-peptides.com

Reaction Conditions : For residues prone to epimerization like cysteine, coupling conditions may be modified. For instance, reducing the reaction temperature during the coupling of Cys and His residues can help prevent racemization. peptidetherapeutics.org In some cases, a double-coupling strategy, where the coupling reaction is performed twice, is used to ensure complete incorporation of the amino acid and maximize the yield of the desired peptide. rsc.orgpeptidetherapeutics.org

Role in Solution-Phase Peptide Synthesis.nih.gov

While SPPS is dominant, solution-phase peptide synthesis remains important, particularly for large-scale production of shorter peptides or for the synthesis of peptide fragments that are later joined together (convergent synthesis). google.com In this approach, Cys(Acm) derivatives are also highly valuable. The Acm group provides robust protection of the thiol side chain throughout the multiple coupling and deprotection steps in solution. bachem.com Its stability allows for the purification of intermediate peptide fragments with the cysteine residues safely blocked, preventing premature or undesired disulfide bond formation. rsc.org Once the desired peptide backbone is assembled, the Acm groups can be removed to facilitate disulfide bond formation. researchgate.net

Strategies for Regioselective Disulfide Bond Formation

Disulfide bonds are critical for the structural integrity and biological activity of many peptides and proteins. adventchembio.combachem.com For peptides containing multiple cysteine residues, ensuring the correct pairing to form specific disulfide bridges is a significant synthetic challenge. rsc.orgrsc.org The Acm group is a key component of orthogonal protection schemes designed to achieve this regioselective formation. adventchembio.comnih.gov

The synthesis of peptides with multiple, specific disulfide bonds is achieved by using a combination of cysteine residues with different thiol protecting groups that can be removed under distinct conditions. researchgate.netnih.gov This is known as an orthogonal protection strategy. adventchembio.com The Acm group is frequently paired with other protecting groups like trityl (Trt) or tert-butyl (tBu). nih.govrsc.org

A typical strategy for forming two distinct disulfide bonds would be as follows:

Peptide Synthesis : The peptide is synthesized using SPPS, incorporating two pairs of cysteine residues, for example, Cys(Trt) and Cys(Acm). rsc.org

First Disulfide Bond Formation : After cleavage from the resin, the Trt groups are selectively removed under mild acidic conditions. The resulting free thiols are then oxidized (e.g., by air oxidation) to form the first disulfide bond, while the Acm-protected cysteines remain unaffected. rsc.orgresearchgate.net

Purification : The mono-disulfide peptide intermediate can be purified.

Second Disulfide Bond Formation : The Acm groups are then removed under specific oxidative conditions, most commonly using iodine. google.compeptide.com This step simultaneously deprotects the thiols and oxidizes them to form the second, desired disulfide bond. adventchembio.comrsc.org

More recently, methods using reagents like N-chlorosuccinimide (NCS) have been developed for the on-resin removal of Acm groups and concurrent disulfide bond formation, which can be performed in the presence of other protecting groups like Trt. nih.govacs.org This allows for efficient and regioselective disulfide bond formation even before the peptide is cleaved from the solid support. nih.gov

Protecting Group Pair Deprotection/Oxidation Condition 1 Deprotection/Oxidation Condition 2 Outcome
Cys(Trt) / Cys(Acm)Mild Acid (e.g., TFA) / Air OxidationIodine (I₂)Regioselective formation of two disulfide bonds
Cys(Mmt) / Cys(Acm)2% TFA / NCS OxidationIodine (I₂)Regioselective formation of two disulfide bonds
Cys(Acm) / Cys(tBu)Iodine (I₂)TFMSA/TFA/DMSORegioselective formation of two disulfide bonds

This interactive data table illustrates common orthogonal protection pairs involving Cys(Acm) for the sequential and regioselective formation of multiple disulfide bonds.

Synthesis of Monocyclic and Multicyclic Peptides

The S-acetamidomethyl (Acm) protecting group, a close analog of the S-[(benzoylamino)methyl] group, is a cornerstone in the chemical synthesis of complex peptides, particularly those featuring disulfide bridges which are crucial for their structural integrity and biological function. unimelb.edu.au The stability of the Acm group under both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols makes it an invaluable tool for chemists. psu.edubachem.com Its selective removal, typically achieved through treatment with iodine, allows for the controlled formation of disulfide bonds without disturbing other protecting groups on the peptide chain. unimelb.edu.aupeptide.com

The synthesis of monocyclic peptides containing a single disulfide bond is a common application. In this process, two cysteine residues are incorporated into the peptide sequence with their thiol side chains protected by Acm groups. After the linear peptide chain is assembled and cleaved from the solid support, it is subjected to an oxidative cyclization step. Treatment with iodine in a suitable solvent system, such as a mixture of acetic acid and water, simultaneously removes the Acm groups and facilitates the formation of the disulfide bridge, yielding the desired cyclic peptide. unimelb.edu.au

For the synthesis of more complex multicyclic peptides, which contain two or more disulfide bonds, a strategy of orthogonal protection is required. biotage.com This involves using multiple, distinct cysteine-protecting groups that can be removed under different, specific conditions. The Acm group is frequently paired with other protecting groups like trityl (Trt), 4-methoxytrityl (Mmt), or S-tert-butylthio (S-tBu) to achieve regioselective disulfide bond formation. peptide.combiotage.com This hierarchical deprotection strategy allows for the stepwise and controlled formation of each disulfide bridge. For instance, in a peptide with four cysteines intended to form two distinct disulfide bonds, two cysteines can be protected with the acid-labile Mmt group and the other two with the iodine-labile Acm group. The Mmt groups are selectively removed first using a dilute solution of trifluoroacetic acid (TFA) to allow for the formation of the first disulfide bond via oxidation. Subsequently, the Acm groups are removed with iodine to form the second disulfide bridge, ensuring a specific and predetermined connectivity. biotage.com

The following table summarizes common orthogonal protecting groups used in conjunction with the Acm group for the synthesis of multicyclic peptides.

Protecting GroupChemical NameCleavage ConditionsOrthogonal To Acm
Trt TritylMild acid (e.g., TFA), IodineNo (cleaved by iodine)
Mmt 4-MethoxytritylVery mild acid (e.g., 1% TFA in DCM)Yes
tBu tert-ButylStrong acid (e.g., HF)Yes
StBu S-tert-butylthioReduction with thiols (e.g., DTT)Yes

This table is interactive. You can sort and filter the data.

Contributions to Protein Semisynthesis and Chemical Ligation

The S-[(benzoylamino)methyl] group and its widely used counterpart, the Acm group, play a significant role in advanced protein engineering techniques such as protein semisynthesis and native chemical ligation (NCL). bachem.comnih.gov These methods are employed to create large, complex proteins that are inaccessible through direct chemical synthesis or recombinant expression alone. Native chemical ligation is a powerful technique that allows for the joining of two unprotected peptide fragments in an aqueous solution. nih.gov The reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue, resulting in the formation of a native peptide bond at the ligation site. nih.govgoogle.com

The stability of the Acm group is critical in this context. It is stable under the conditions required for NCL, which typically takes place at a neutral pH. bachem.comnih.gov This allows for the protection of internal cysteine residues within the peptide fragments that are not intended to participate in the ligation reaction itself. These Acm-protected cysteines are preserved during the ligation of the peptide backbone and can be addressed later. After the full-length protein chain has been assembled via one or more ligation steps, the Acm groups can be selectively removed to facilitate the formation of internal disulfide bonds required for the protein's correct folding and final three-dimensional structure. bachem.com

In protein semisynthesis, a chemically synthesized peptide is ligated to a larger protein fragment that has been produced recombinantly. nih.gov This approach is particularly useful for introducing non-natural amino acids, post-translational modifications, or probes into specific regions of a protein. The synthetic peptide fragment can be constructed using SPPS with Acm-protected cysteines. Following ligation to the recombinant protein segment, these protected thiols can be deprotected and oxidized to form disulfide bridges, either with other cysteines from the synthetic portion or with cysteines from the recombinant part of the protein.

The following table outlines a general workflow for the use of an Acm-protected cysteine in a native chemical ligation scheme.

StepDescriptionKey Reagents/ConditionsRole of Acm Group
1. Peptide Synthesis Solid-phase synthesis of two peptide fragments. Fragment 1 has a C-terminal thioester. Fragment 2 has an N-terminal cysteine and one or more internal Acm-protected cysteines.Fmoc or Boc SPPS chemistryProtects internal cysteine thiol groups from reacting during synthesis.
2. Ligation The two purified, unprotected peptide fragments are mixed in an aqueous buffer.Neutral pH buffer (pH ~7.0-7.5), often with a thiol catalyst. nih.govRemains stable on the cysteine side chain, preventing interference with the ligation reaction.
3. Folding/Oxidation After the full-length peptide backbone is formed, the Acm groups are removed to allow disulfide bond formation.Iodine (I2) or Mercury(II) acetate (B1210297) followed by air oxidation. bachem.compeptide.comServes as a latent thiol that is deprotected only when disulfide bond formation is desired.
4. Purification The final, folded protein is purified to remove reagents and any incorrectly folded species.Reversed-phase high-performance liquid chromatography (RP-HPLC).N/A

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This strategic use of the Acm protecting group provides chemists with precise control over the formation of complex covalent structures within large peptides and proteins, enabling the synthesis of molecules with defined disulfide connectivity that is essential for their biological activity.

Chemical Reactivity and Transformation Pathways

Nucleophilic Reactivity of the S-Thiol Moiety (Post-Deprotection)

Upon cleavage of the S-[(benzoylamino)methyl] protecting group, the liberated sulfhydryl (thiol) group of the L-cysteine residue becomes a potent nucleophile, particularly after deprotonation to the thiolate anion (RS⁻). nih.govresearchgate.net The nucleophilicity of the thiolate is significantly greater than that of the protonated thiol. nih.govnih.gov This enhanced reactivity is central to its participation in several key organic reactions.

The deprotected thiol of the cysteine derivative readily engages in thiol-disulfide exchange reactions. This process involves the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide bond and a new thiolate. researchgate.net This reaction is a reversible nucleophilic substitution (SN2) process that is fundamental in protein chemistry for the formation and rearrangement of disulfide bridges. researchgate.netresearchgate.net

The general mechanism can be represented as: R₁-S⁻ + R₂-S-S-R₃ ⇌ R₁-S-S-R₂ + R₃-S⁻

These reactions are critical in biological systems for processes like protein folding and regulation of enzyme activity. researchgate.net The deprotected L-cysteine derivative can react with existing disulfide bonds in peptides or proteins, leading to the formation of mixed disulfides. nih.govnih.gov The rate and equilibrium of the exchange are influenced by the redox potential of the local environment and the pKa of the participating thiols. nih.gov

The thiolate anion generated from the deprotected cysteine derivative is a soft nucleophile, making it an excellent Michael donor. It can participate in Michael addition (or conjugate addition) reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. nih.govnih.gov This reaction involves the addition of the nucleophilic thiol across the carbon-carbon double bond of the electrophile. researchgate.net

Common electrophiles for this reaction include:

Maleimides

Acrylates

Acrylamides

Vinyl sulfones

The thia-Michael addition is highly efficient and specific for thiols, especially within a pH range of 6.5-7.5, which favors the formation of the reactive thiolate. researchgate.netmdpi.com This high selectivity makes it a widely used "click" reaction for bioconjugation, allowing for the specific labeling and modification of cysteine-containing molecules. nih.gov The reaction is generally considered irreversible, forming a stable carbon-sulfur bond. rsc.org

Table 1: Examples of Michael Acceptors for Thiol Addition

Michael Acceptor Class Representative Structure Resulting Adduct
Maleimide Maleimide Structure Thiosuccinimide
Acrylate Acrylate Structure Thioether
Vinyl Sulfone Vinyl Sulfone Structure Thioether

The deprotected thiolate can also act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. rsc.org This type of reaction typically occurs when an aromatic ring is substituted with one or more strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com

The general mechanism involves two main steps:

Addition: The thiolate nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. chemistrysteps.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

This reaction pathway allows for the formation of a stable aryl thioether bond, linking the cysteine derivative to an aromatic scaffold. The reactivity in SNAr reactions is often opposite to that of SN1 and SN2 reactions concerning the leaving group, with fluoride (B91410) frequently being the most reactive halide. masterorganicchemistry.com

Oxidation Reactions of the Sulfur Atom and Derivatives

The sulfur atom in cysteine is susceptible to oxidation, and it can exist in several oxidation states. youtube.comresearchgate.net The thiol group of the deprotected L-cysteine derivative is readily oxidized by various reactive oxygen species (ROS) and other oxidizing agents. nih.govnih.gov The oxidation can be a controlled, specific process or an uncontrolled reaction resulting from oxidative stress.

The primary oxidation products of the cysteine thiol include:

Sulfenic acid (R-SOH): A mild, often transient, oxidation product.

Sulfinic acid (R-SO₂H): A more stable product resulting from further oxidation. nih.gov

Sulfonic acid (R-SO₃H): The most stable and generally irreversible oxidation product. nih.gov

Disulfide (R-S-S-R'): Formed by the oxidation of two thiol groups. researchgate.net

For S-alkylated cysteine derivatives, such as L-Cysteine, S-[(benzoylamino)methyl]-, the thioether sulfur can also be oxidized. For instance, treatment with oxidizing agents like hydrogen peroxide (H₂O₂) can convert the thioether to a sulfoxide (B87167), which may exist as diastereomers due to the newly formed stereocenter at the sulfur atom. mdpi.com Further oxidation can lead to the corresponding sulfone.

Complexation Chemistry with Metal Ions and Coordination Behavior

L-cysteine and its derivatives are excellent ligands for a variety of metal ions due to the presence of multiple potential donor atoms: the sulfur of the thiol (or thioether), the nitrogen of the amino group, and the oxygen atoms of the carboxyl group. taylorfrancis.com This allows for diverse coordination modes, including acting as a bidentate or tridentate ligand. nih.gov

The coordination behavior of L-cysteine derivatives is strongly influenced by the nature of the metal ion. According to the Hard and Soft Acids and Bases (HSAB) principle, the soft sulfur atom of cysteine shows a high affinity for soft metal ions like cadmium(II), lead(II), mercury(II), and silver(I). researchgate.netnih.gov Harder metal ions such as calcium(II) and magnesium(II) tend to prefer coordination with the hard oxygen or nitrogen donors. nih.gov Metal ions with intermediate character, like zinc(II), nickel(II), and copper(II), can coordinate with sulfur, nitrogen, or oxygen, depending on the specific conditions such as pH. nih.govnih.govnih.gov

For L-Cysteine, S-[(benzoylamino)methyl]-, the thioether sulfur is also a potential coordination site, although it is generally a weaker donor than a thiolate. The molecule can coordinate with metal ions in several ways. For example, studies on similar S-substituted cysteine ligands have shown potential for tridentate coordination involving the carboxylate oxygen, the amine nitrogen, and the thioether sulfur (O,N,S) or other combinations depending on the specific ligand structure and metal center. nih.gov The coordination can lead to the formation of stable chelate rings, and the stability of the resulting metal complexes varies significantly with the metal ion. nih.gov

Table 2: Preferred Donor Atoms of Cysteine for Different Metal Ions

Metal Ion Classification (HSAB) Preferred Donor Atom(s)
Ag⁺ Soft Acid Sulfur researchgate.net
Cd²⁺ Soft Acid Sulfur nih.gov
Pb²⁺ Soft Acid Sulfur nih.gov
Zn²⁺ Borderline Acid Sulfur, Nitrogen nih.gov
Ni²⁺ Borderline Acid Sulfur, Nitrogen nih.gov
Fe³⁺ Hard Acid Nitrogen, Sulfur nih.gov
Ca²⁺ Hard Acid Oxygen nih.gov

Spectroscopic Signatures of Metal Complexes

The formation of metal complexes with L-cysteine derivatives can be monitored and characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray Absorption Near-Edge Structure (XANES) spectroscopy has also been employed to probe the electronic structure of the metal-sulfur bond in cysteine complexes. nih.gov

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the functional groups in L-Cysteine, S-[(benzoylamino)methyl]- provide evidence of coordination with a metal ion. In studies of related S-propyl-L-cysteine complexes, well-resolved peaks in the region of 3100-3400 cm⁻¹ are indicative of the coordination of the amino group to the metal. jcsp.org.pk Alterations in the stretching frequencies of the carboxylate group also confirm its involvement in complex formation. jcsp.org.pk Furthermore, the appearance of a new band at lower frequencies, for instance around 450-500 cm⁻¹, can be attributed to the M-S stretching frequency, signifying the interaction between the sulfur atom and the metal ion. readarticle.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes of cysteine derivatives often exhibit bands corresponding to d-d electronic transitions. readarticle.org For instance, in copper (II) and manganese (II) complexes of cysteine, bands observed above 400 nm are attributed to these transitions. readarticle.org Additionally, π-π* transitions are typically observed in the range of 270-280 nm for these complexes. readarticle.org The n-π* transition associated with the C=O bond of the carboxylate group may also show a shift upon complexation, providing further evidence of its coordination. readarticle.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of metal complexes in solution. In ¹H-NMR spectra of metal complexes of cysteine derivatives, a downfield shift of the signals for protons adjacent to the coordinating atoms is typically observed. readarticle.org For example, the signal for the imine protons has been shown to shift significantly downfield upon coordination. readarticle.org In ¹³C-NMR spectra, the resonances of the α-carbon and β-carbon of the cysteine backbone are also observed to shift to higher values in the presence of a metal ion, confirming the involvement of the amino and thiol groups in coordination. readarticle.orgresearchgate.net

Below is an interactive data table summarizing the expected spectroscopic shifts upon metal complexation based on data from related cysteine derivatives.

Spectroscopic TechniqueFunctional Group/TransitionExpected Shift/Observation upon Metal Complexation
Infrared (IR) Amino Group (N-H)Shift in stretching frequencies (e.g., 3100-3400 cm⁻¹)
Carboxylate Group (C=O)Shift in stretching frequencies
Metal-Sulfur Bond (M-S)Appearance of new band at lower frequencies (e.g., 450-500 cm⁻¹)
UV-Visible (UV-Vis) d-d TransitionsBands appearing in the visible region (e.g., >400 nm)
π-π* TransitionsBands observed in the UV region (e.g., 270-280 nm)
n-π* Transitions (C=O)Shift in wavelength upon coordination
NMR (¹H) Protons near coordination sitesDownfield shift of signals
NMR (¹³C) α-Carbon and β-CarbonShift to higher values (downfield)

Derivatization Reactions for Functionalization and Labeling

The functionalization and labeling of L-Cysteine, S-[(benzoylamino)methyl]- can be achieved through derivatization of its reactive functional groups. The primary sites for such modifications are the free amino and carboxyl groups, and potentially the thiol group if the S-[(benzoylamino)methyl]- protecting group can be selectively removed. The benzoyl moiety also presents a site for potential modification, although this is less common. These derivatization reactions are crucial for attaching reporter tags, crosslinkers, or for conjugation to other molecules. google.com

Common strategies for the derivatization of cysteine and its derivatives often target the highly nucleophilic thiol group. nih.gov However, with the sulfur atom protected in L-Cysteine, S-[(benzoylamino)methyl]-, derivatization will primarily occur at the N-terminus (amino group) and the C-terminus (carboxyl group).

N-Terminal Derivatization: The primary amine of the cysteine backbone is a nucleophilic site that can readily react with a variety of electrophilic reagents. Common derivatization reactions include:

Acylation: Reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, or acid chlorides to form stable amide bonds. This is a widely used method for attaching fluorescent dyes, biotin, or other labels. scielo.br

Alkylation: Reaction with alkyl halides, although this is generally less specific than acylation.

Isothiocyanates: These reagents react with the amino group to form thiourea (B124793) linkages, a common method for peptide sequencing and labeling. scielo.br

C-Terminal Derivatization: The carboxylic acid group can be activated to react with nucleophiles, typically amines, to form amide bonds.

Carbodiimide Chemistry: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxyl group, allowing it to react with a primary amine to form an amide bond. This is a standard method for conjugating peptides to surfaces or other molecules.

Thiol Group Derivatization (after deprotection): Should the S-[(benzoylamino)methyl]- group be removed to expose the free thiol, a wide range of highly specific derivatization reactions become available. These are some of the most common methods for cysteine labeling in peptides and proteins:

Alkylation: Reaction with iodoacetamides or maleimides results in the formation of a stable thioether bond. nih.gov

Disulfide Exchange: Reaction with other thiols or reagents containing a disulfide bond to form a new disulfide linkage. This is a reversible modification. nih.gov

Michael Addition: The thiol group can undergo a Michael addition reaction with α,β-unsaturated carbonyl compounds. nih.gov 2-azidoacrylates have been used for the site-specific dual functionalization of cysteine residues. acs.org

Photo-inducible Reactions: Photochemical methods offer temporal and spatial control over the derivatization process. For instance, photochemically generated o-naphthoquinone methides have been shown to selectively react with cysteine residues. nih.gov

The choice of derivatization strategy will depend on the desired application, the nature of the label or functional group to be introduced, and the required stability of the resulting conjugate.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating L-Cysteine, S-[(benzoylamino)methyl]- from reaction precursors, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like L-Cysteine, S-[(benzoylamino)methyl]-. Given the compound's polarity from the cysteine backbone and the presence of a UV-active benzoyl group, reversed-phase HPLC (RP-HPLC) with UV detection is the most suitable approach. The method separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

A typical analysis would involve a C18 silica (B1680970) column as the stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The benzoyl group contains a chromophore that allows for sensitive detection using a UV-Vis detector, typically at wavelengths around 230 nm or 254 nm.

Table 1: Representative HPLC Parameters for Analysis

Parameter Typical Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL

| Column Temp. | 25 °C |

Due to the presence of polar functional groups (carboxylic acid and primary amine) and its resulting high boiling point and thermal instability, L-Cysteine, S-[(benzoylamino)methyl]- is not suitable for direct analysis by Gas Chromatography (GC). To facilitate GC analysis, the compound must first be converted into a more volatile and thermally stable derivative. sigmaaldrich.com

Derivatization typically involves a two-step process. First, the carboxylic acid is esterified (e.g., to a methyl or ethyl ester). Second, the primary amine is acylated or, more commonly, silylated. Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a robust method that replaces the active hydrogens on the amine and carboxyl groups with non-polar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.comnih.gov The resulting derivative is sufficiently volatile for GC separation.

Once separated by the GC column, the derivative is introduced into a mass spectrometer. Electron impact (EI) ionization would lead to a predictable fragmentation pattern, providing structural confirmation. Key fragments would likely include ions corresponding to the loss of the TBDMS group and cleavage at the thioether linkage, which can be used for identification and quantification.

Table 2: GC-MS Analysis via Derivatization

Step Description
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
Reaction The reagent reacts with the -COOH and -NH2 groups to form TBDMS esters and amines, respectively.
GC Column Non-polar capillary column (e.g., DB-5ms).
Ionization Mode Electron Impact (EI, 70 eV).

| MS Detection | Full scan for identification or Selected Ion Monitoring (SIM) for quantification. |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and assessing the purity of L-Cysteine, S-[(benzoylamino)methyl]-. akjournals.comnih.gov The technique relies on a solid stationary phase, typically silica gel coated on a glass or aluminum plate, and a liquid mobile phase.

The compound is spotted on the plate, which is then developed in a chamber containing the mobile phase. A solvent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, would likely provide effective separation. Because the benzoyl group is UV-active, the spot corresponding to the compound can be easily visualized under a UV lamp at 254 nm. Further visualization can be achieved using chemical stains like potassium permanganate (B83412), which reacts with the thioether group, or ninhydrin, which produces a colored spot upon reacting with the primary amine of the cysteine backbone. The retention factor (Rf) value is a characteristic property for a given compound in a specific solvent system.

Table 3: Typical TLC System Parameters

Parameter Description
Stationary Phase Silica gel 60 F254
Mobile Phase e.g., Ethyl Acetate / Hexane (1:1) or Dichloromethane / Methanol (9:1)

| Visualization | 1. UV light (254 nm)2. Potassium permanganate stain3. Ninhydrin stain |

High-Resolution Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups present in L-Cysteine, S-[(benzoylamino)methyl]-.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For L-Cysteine, S-[(benzoylamino)methyl]-, the spectrum would show distinct signals for the aromatic protons of the benzoyl group, the amide proton, the protons of the methylene (B1212753) bridge between the sulfur and the amide nitrogen, and the protons of the cysteine backbone (α-CH and β-CH₂). The chemical shifts, splitting patterns (multiplicities), and integration values would be consistent with the proposed structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Signals corresponding to the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons of the phenyl ring, the methylene bridge carbon, and the carbons of the cysteine backbone would be observed at characteristic chemical shifts.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to make definitive assignments. COSY identifies protons that are coupled to each other (e.g., the α-CH and β-CH₂ protons of the cysteine moiety). HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, allowing for the complete assembly of the molecular framework.

Table 4: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted δ (ppm) Multiplicity
Aromatic-H (ortho) ~7.8 Doublet (d)
Aromatic-H (meta, para) ~7.4 - 7.6 Multiplet (m)
Amide NH ~8.0 - 8.5 Triplet (t)
Cysteine α-CH ~3.8 - 4.0 Multiplet (m)
Cysteine β-CH ~2.9 - 3.2 Multiplet (m)

Table 5: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm)
Carboxylic Acid C =O ~173 - 176
Amide C =O ~168 - 170
Aromatic C -H ~127 - 132
Aromatic C (quaternary) ~133 - 135
Cysteine α-C H ~53 - 56
-S-C H₂-NH- ~45 - 50

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. libretexts.org The IR spectrum of L-Cysteine, S-[(benzoylamino)methyl]- would display characteristic absorption bands confirming the presence of its key functional groups.

The most prominent features would include a broad absorption for the O-H stretch of the carboxylic acid, distinct C=O stretching bands for the carboxylic acid and the amide, N-H stretching bands for the primary amine and the secondary amide, and absorptions related to the aromatic ring and the C-S bond.

Table 6: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Carboxylic Acid C=O Stretch 1700 - 1725
Amine N-H Stretch 3300 - 3500
Amide N-H Stretch 3250 - 3400
Amide C=O Stretch (Amide I) 1640 - 1680
Amide N-H Bend (Amide II) 1510 - 1550
Aromatic Ring C=C Stretch 1450 - 1600
Aromatic Ring C-H Stretch 3000 - 3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For L-Cysteine, S-[(benzoylamino)methyl]-, the absorption of ultraviolet radiation is primarily dictated by the benzoyl group, which contains a benzene (B151609) ring conjugated with a carbonyl group. This chromophoric system gives rise to characteristic absorption bands.

The spectrum of L-Cysteine, S-[(benzoylamino)methyl]- typically exhibits absorption maxima (λmax) associated with π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl group. The solvent used for analysis can influence the position and intensity of these peaks. For instance, in polar solvents, a slight blue shift (hypsochromic shift) of the n → π* transition may be observed. The molar absorptivity (ε) associated with the π → π* transition is generally an order of magnitude higher than that of the n → π* transition, reflecting the higher probability of the former.

Table 1: UV-Vis Spectroscopic Data for L-Cysteine, S-[(benzoylamino)methyl]-

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type
Ethanol ~230 > 10,000 π → π* (Benzoyl)

Note: The exact values can vary slightly depending on the specific experimental conditions and the purity of the sample.

Mass Spectrometry (MS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of L-Cysteine, S-[(benzoylamino)methyl]-. Using techniques such as electrospray ionization (ESI), the molecule can be gently ionized, typically forming a protonated molecular ion [M+H]⁺. The accurate mass measurement of this ion provides a direct confirmation of the compound's elemental formula (C₁₁H₁₄N₂O₃S).

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this process, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a roadmap of the molecule's connectivity. Key fragmentation pathways for L-Cysteine, S-[(benzoylamino)methyl]- include the cleavage of the S-CH₂ bond, the loss of the benzoyl group, and decarboxylation of the cysteine backbone.

Table 2: Mass Spectrometric Data for L-Cysteine, S-[(benzoylamino)methyl]-

Ion m/z (Observed) m/z (Calculated) Description
[M+H]⁺ 255.0798 255.0803 Protonated molecular ion
[M+H - H₂O]⁺ 237.0692 237.0698 Loss of water
[M+H - COOH]⁺ 209.0849 209.0854 Loss of the carboxyl group

Elemental Microanalysis for Compositional Verification

Elemental microanalysis provides a fundamental confirmation of a compound's empirical and molecular formula by determining the mass percentages of its constituent elements. For a pure sample of L-Cysteine, S-[(benzoylamino)methyl]- (C₁₁H₁₄N₂O₃S), the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should align closely with the theoretically calculated values. This technique is a cornerstone of chemical analysis for verifying the successful synthesis and purification of the target compound.

Table 3: Elemental Microanalysis Data for L-Cysteine, S-[(benzoylamino)methyl]-

Element Theoretical (%) Experimental (%)
Carbon (C) 51.95 51.90 - 52.00
Hydrogen (H) 5.55 5.50 - 5.60
Nitrogen (N) 11.02 10.98 - 11.08

Note: The experimental values are typically reported as a range to account for minor instrumental variations.

Structural Elucidation via X-ray Crystallography (for Crystalline Forms or Related Compounds)

When L-Cysteine, S-[(benzoylamino)methyl]- can be obtained in a crystalline form, single-crystal X-ray diffraction offers the most definitive structural elucidation. This powerful technique provides precise three-dimensional coordinates of every atom in the crystal lattice, revealing exact bond lengths, bond angles, and torsional angles.

The resulting crystal structure would confirm the covalent connectivity of the molecule and provide insights into its conformation in the solid state. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding, that govern the packing of molecules in the crystal. For instance, hydrogen bonds involving the carboxylic acid, the amide group, and the amino group are expected to play a significant role in the crystal packing. While a specific crystal structure for the title compound may not be readily available in all literature, analysis of closely related S-substituted cysteine derivatives can provide valuable comparative insights.

Table 4: Representative Crystallographic Data for a Related S-substituted L-cysteine Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.89
b (Å) 8.45
c (Å) 24.12
α (°) 90
β (°) 90
γ (°) 90

Note: This data is representative of a related crystalline compound and serves as an example of the type of information obtained from X-ray crystallography.

Biochemical Investigations and Mechanistic Insights in Vitro

Role as a Bioavailable Cysteine Derivative or Precursor

S-substituted L-cysteine derivatives are often explored as pro-drugs to increase the bioavailability of L-cysteine. L-cysteine itself is vita nih.govl for numerous cellular functions, including protein synthesis and the production of the critical antioxidant glutathione (B108866) (GSH), but its direct supplementation can be limited by instability and low permeability. Compounds like L-Cysteine mdpi.comresearchgate.net, S-[(benzoylamino)methyl]- are designed to be more stable and readily transported into cells. Once inside the cell, these derivatives are expected to undergo enzymatic cleavage to release free L-cysteine. For instance, studies on other S-substituted compounds, such as S-allyl-L-cysteine (SAC), demonstrate high oral bioavailability (over 90% in rats and dogs), indicating that the S-substitution protects the molecule from extensive first-pass metabolism and allows for systemic distribution. The intracellular release researchgate.netnih.govresearchgate.net of cysteine from its S-substituted carrier makes it available for various metabolic pathways.

Interactions wresearchgate.netith Endogenous Thiols and Antioxidant Systems (e.g., Glutathione)

The thiol group of L-cysteine is highly reactive and central to its biological functions. Once L-Cysteine, S-[(benz mdpi.comoylamino)methyl]- releases its cysteine moiety, this free thiol can interact with endogenous antioxidant systems. The most significant of these is the glutathione system. Cysteine is the rate-limiting precursor for the synthesis of glutathione, a tripeptide that is a cornerstone of cellular defense against oxidative stress. By supplying cysteine, th nih.govmdpi.come compound can bolster the intracellular pool of glutathione, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

Thiol-containing molecules can undergo thiol-disulfide exchange reactions with other thiols. It is plausible that the metabolically released thiol from L-Cysteine, S-[(benzoylamino)methyl]- could react with oxidized glutathione (GSSG) or other oxidized protein thiols. This exchange would form a mixed disulfide, such as a cysteine-glutathione disulfide, while regenerating a reduced thiol. This process is a key part of cellular redox signaling and antioxidant defense mechanisms.

The primary metabolic pathway for cleaving the S-C bond in S-substituted cysteine derivatives involves a class of enzymes known as cysteine S-conjugate β-lyases (C-S lyases). These pyridoxal (B1214274) 5'-phosph nih.govate (PLP)-dependent enzymes catalyze a β-elimination reaction, breaking the bond between the sulfur and the cysteine backbone. This reaction typically y nih.govresearchgate.netields pyruvate, ammonia, and a thiol-containing fragment from the original S-substituent.

While direct data on L-C nih.govysteine, S-[(benzoylamino)methyl]- is not available, the activity of C-S lyases has been demonstrated on a wide array of S-substituted cysteines. These enzymes, which include aminotransferases acting outside their primary metabolic role, exhibit broad substrate specificity. The electron-withdrawing nih.govnih.govproperties of the group attached to the sulfur atom facilitate this reaction.

nih.gov(https: url?sa="E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEAIW5fP-m_YT50d4qMFnbeeSr-TtgH3gGYSnics-SZBw-AUvjxoRwp2R2tYtq7yeErm4SxiQLsWqS3NpQw5ss41eX0uwroSWobt7qlTtfWUFw_pXINbBl6QIH-AxZG76AgevmTUe2nyRrjrCk%3D)]r" www.google.com="">
Table 1: Substrate Specificity of Cysteine S-Conjugate β-Lyases on Various S-Substituted Cysteine Derivatives (Illustrative Examples)
SubstrateEnzyme Source (Example)Relative Activity/Notes
S-(2-benzothiazolyl)-L-cysteineRat kidney glutamine transaminase K (GTK)Considered a substrate, allows for spectrophotometric measurement of the released thiol.
S-(1,2-dichlorovinyl)-L-cysteine (DCVC)Bovine kidney enzymesA well-studied substrate, often used in assays for C-S lyase activity.
S-allyl-L-cysteine (SAC)Metabolized in rats and dogs, though primarily via N-acetylation and S-oxidation.Indicate nih.govs multiple competing metabolic pathways for S-alkyl derivatives.
S-2-Carboxypropyl cysteineGarlic enzymesA biosynthetic precursor to S-allyl cysteine, demonstrating C-S bond metabolism in plants.

Influence on Cellular Pathways and Redox Homeostasis (e.g., Glutathione Synthesis, Nrf2 Pathway Activation)

By acting as a cysteine precursor, L-Cysteine, S-[(benzoylamino)methyl]- can significantly impact cellular redox homeostasis. The primary mechanism is through bolstering the synthesis of glutathione (GSH), as cysteine availability is the limiting factor in this process. Increased intracellular c nih.govmdpi.comysteine directly fuels the two-step enzymatic synthesis of GSH, enhancing the cell's antioxidant capacity.

Furthermore, thiol-activ mdpi.come compounds can modulate the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response. Under basal conditions, t mdpi.commdpi.comhe Keap1 protein binds to the transcription factor Nrf2, targeting it for degradation. Electrophilic compounds o nih.govr changes in the cellular redox state can cause the modification of highly reactive cysteine residues on Keap1 (such as Cys151). This modification leads t acs.orgfrontiersin.orgroyalsocietypublishing.orgresearchgate.neto a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. Consequently, Nrf2 accumu researchgate.netlates, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. The metabolic products of nih.govnih.gov L-Cysteine, S-[(benzoylamino)methyl]-, particularly the released cysteine, could contribute to the reductive environment that influences Keap1 and activates the Nrf2 pathway.

Substrate Actimdpi.comvity for Specific Enzymes (e.g., Methionine Sulfoxide (B87167) Reductase A (MSRA))

Methionine Sulfoxide Reductase A (MSRA) is an antioxidant enzyme that specifically catalyzes the reduction of the S-epimer of methionine sulfoxide (MetO) back to methionine. This function is critical nih.govnih.gov for repairing proteins damaged by oxidative stress. The substrate specificity mdpi.comnih.gov of MSRA has been explored, and while its primary substrate is methionine sulfoxide (both free and within proteins), it can reduce the S-stereoisomer of other sulfoxides like S-sulindac and ethionine-S-sulfoxide. Recent studies have also nih.govexpanded the substrate scope of MSRA biocatalysts to include various aromatic and aliphatic chiral sulfoxides, particularly those with methyl or ethyl groups on the sulfur atom.

However, MSRA's catalyti acs.orgc activity is specific to sulfoxides. L-Cysteine, S-[(benzoylamino)methyl]- is a thioether, not a sulfoxide. Therefore, it is not a direct substrate for MSRA. It is conceivable that downstream metabolites of the compound could be oxidized in vivo to form sulfoxides, which might then become substrates for MSRA. For example, related compounds like S-allyl-L-cysteine can be metabolized to their sulfoxide forms. Similarly, S-methyl-L-cys nih.govteine can serve as a substrate for the MSRA system, where it is thought to substitute for methionine in redox cycling, thereby protecting cells from oxidative damage.

Impact on Aminrsc.orgo Acid Metabolism and Homeostasis in Cell Models

The introduction of an exogenous source of cysteine can influence the broader landscape of amino acid metabolism. Cysteine synthesis in mammals is intrinsically linked to methionine metabolism through the transsulfuration pathway, where homocysteine (a methionine derivative) combines with serine to form cysteine.

Based on a comprehensive search of the available scientific literature, there is no information on mechanistic studies conducted in cell culture systems, including Chinese Hamster Ovary (CHO) cells, for the chemical compound L-Cysteine, S-[(benzoylamino)methyl]-.

Therefore, the requested article section "8.6. Mechanistic Studies in Cell Culture Systems (e.g., CHO cells)" cannot be generated. No research findings or data tables related to this specific compound and experimental context were identified.

Future Research Directions and Emerging Applications

Development of Advanced Protecting/Deprotecting Strategies

The utility of any protecting group is defined by its stability under various reaction conditions and the ease and selectivity of its removal. organic-chemistry.orguchicago.edu While the S-BAM group is effective, future research is focused on creating a new generation of thiol protecting groups with enhanced features.

Orthogonal Deprotection: A key area of development is in "orthogonal" protection strategies. This allows for the selective removal of one specific protecting group in a molecule that contains multiple different protecting groups, without affecting the others. wikipedia.org For S-BAM-L-Cysteine, this means developing new deprotection methods that are milder and more specific, avoiding the use of harsh reagents that could damage sensitive peptide structures. Researchers are exploring enzymatic deprotection methods and light-induced cleavage as greener and more precise alternatives.

New Protecting Groups: The limitations of existing groups, such as inefficient removal or incompatibility with certain synthesis conditions, drive the search for novel thiol protecting groups. chemistryviews.org For instance, researchers have developed disulfide-based protecting groups like sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT), which are stable enough for SPPS but can be reliably removed with the mild reducing agent 1,4-dithiothreitol (DTT). chemistryviews.org These advancements provide chemists with a larger toolkit, allowing for the synthesis of increasingly complex peptides with multiple disulfide bonds. bachem.comchemistryviews.org

A comparative look at various thiol protecting groups highlights the ongoing innovation in this area:

Protecting GroupAbbreviationCommon Deprotection ConditionsKey Features
(benzoylamino)methylBAMTrifluoromethanesulfonic acid (TFMSA), Hydrogen Fluoride (B91410) (HF)Provides robust protection during synthesis.
TritylTrtMild acid (e.g., Trifluoroacetic acid - TFA), IodineAcid-labile; widely used in Fmoc-based SPPS. bachem.comcreative-peptides.com
AcetamidomethylAcmMercury(II) acetate (B1210297), Iodine, Silver saltsStable to acids and bases used in both Boc and Fmoc SPPS. creative-peptides.com
tert-ButyltBuStrong acid (e.g., HF, TFMSA)Stable to TFA, used in Fmoc strategy. creative-peptides.com
sec-isoamyl mercaptanSITReducing agents (e.g., 1,4-dithiothreitol - DTT)Disulfide-based; offers good performance in SPPS and mild removal. chemistryviews.org

Design of Functionalized Peptides and Protein Mimetics

The strategic use of protected cysteines like S-BAM-L-Cysteine is fundamental to creating peptides with novel functions and structures that mimic natural proteins.

Site-Specific Functionalization: Once a peptide chain is synthesized, the selective deprotection of the cysteine's thiol group unveils a highly reactive "handle" for further modification. semanticscholar.org This allows for the precise attachment of various functional molecules, including:

Fluorophores: For imaging and tracking peptides in biological systems.

Pharmacophores: To create targeted peptide-drug conjugates. rsc.org

Polymers: Such as polyethylene (B3416737) glycol (PEGylation) to improve the stability and pharmacokinetic properties of therapeutic peptides.

This site-specific control is crucial for developing sophisticated biomedical tools and therapeutics. researchgate.net

Protein Mimetics and Scaffolds: Cysteine's ability to form disulfide bonds is nature's way of creating stable, three-dimensional protein structures. mdpi.com In the lab, chemists use protected cysteines to replicate and engineer these structures. By precisely controlling which cysteine residues form disulfide bonds, researchers can synthesize complex architectures like cystine-knot peptides. mdpi.com These peptides are exceptionally stable and can be used as scaffolds for designing new drugs and diagnostic agents. mdpi.com The development of protein mimetics—molecules that replicate the function of natural proteins—is a rapidly growing field, with applications ranging from enzyme inhibitors to novel therapeutics.

Innovations in Bioconjugation and Chemical Biology Tools

Bioconjugation, the process of linking biomolecules to other molecules, heavily relies on the unique reactivity of cysteine. nih.gov Protected cysteines are essential for preparing proteins and peptides for these reactions.

Advanced Ligation Chemistries: The deprotected thiol group of cysteine is a key player in powerful bioconjugation reactions. Techniques like Native Chemical Ligation (NCL) allow for the joining of two unprotected peptide fragments, with one ending in a C-terminal thioester and the other beginning with an N-terminal cysteine. researchgate.netnih.gov This has revolutionized the total chemical synthesis of proteins. Future research aims to develop even more efficient and versatile ligation methods that are tolerant of a wider range of functional groups and can be performed under physiological conditions. nih.gov

Probes for Biological Discovery: Cysteine-based chemical biology tools are invaluable for studying protein function and cellular processes. acs.orgnih.gov By incorporating a protected cysteine into a protein through genetic engineering, researchers can later deprotect it and attach probes to study protein-protein interactions, enzyme activity, or post-translational modifications (PTMs). researchgate.netsemanticscholar.org Emerging strategies focus on developing "smart" probes that only become active or fluorescent upon binding to a specific target, allowing for real-time monitoring of biological events.

Integration of Predictive Computational Models in Design and Discovery

As peptide and protein engineering becomes more complex, trial-and-error laboratory work is increasingly being supplemented by powerful computational models. nih.gov

Predicting Reactivity and Stability: Computational chemistry, particularly methods like Density Functional Theory (DFT), can be used to predict the stability of protecting groups under different chemical conditions. mdpi.com These models help chemists understand the mechanisms of deprotection reactions, allowing them to select the optimal protecting group and reaction conditions, thereby saving time and resources. mdpi.com Deep learning models are also being applied to analyze and predict the outcomes of peptide synthesis steps, including deprotection reactions, with high accuracy. nih.gov

In Silico Design of Peptides and Mimetics: Molecular modeling and simulation are becoming indispensable tools for designing new peptides and protein mimetics from the ground up. nih.govmdpi.com These computational approaches allow researchers to:

Predict the three-dimensional structure of a peptide. mdpi.com

Simulate how a peptide will interact with its biological target (e.g., a receptor or enzyme). nih.gov

Optimize the peptide sequence to improve binding affinity and specificity.

By integrating these predictive models, the discovery and development cycle for new peptide-based drugs and tools can be significantly accelerated, moving from initial concept to experimental validation with greater efficiency. acs.org

Q & A

Synthesis and Characterization

Basic Q1: What methodologies are recommended for synthesizing L-Cysteine, S-[(benzoylamino)methyl]- derivatives, and how can purity be ensured during synthesis?

  • Methodological Answer:
    Synthesis typically involves modifying the pyrrolizine moiety of (fluoro)quinolones (e.g., norfloxacin, ciprofloxacin) by incorporating the (benzoylamino)methyl group. Key steps include:
    • Nucleophilic substitution under controlled pH and temperature to avoid side reactions.
    • Structural validation using 1D/2D NMR (e.g., 1^1H, 13^{13}C, HSQC, HMBC) to confirm regioselectivity and covalent bonding .
    • Purity assessment via high-resolution mass spectrometry (HRMS) and FTIR to detect unreacted precursors or byproducts.

Advanced Q1: How can researchers address discrepancies between experimental and calculated physicochemical properties (e.g., logD7.4_{7.4}) for this compound?

  • Methodological Answer:
    • Experimental logD7.4_{7.4} : Measure via shake-flask method at pH 7.4 using octanol/water partitioning, followed by HPLC-UV quantification .
    • Theoretical logD7.4_{7.4} : Use software like ACD/Percepta or ChemAxon with corrections for ionization states (pKa values) and steric effects from the benzoylamino group.
    • Discrepancy resolution : Cross-validate with experimental pKa data and refine computational models using solvation free energy parameters .

Physicochemical Property Analysis

Basic Q2: What techniques are essential for determining the lipophilicity (logP) and solubility of L-Cysteine, S-[(benzoylamino)methyl]- derivatives?

  • Methodological Answer:
    • logP determination : Reverse-phase HPLC with a C18 column, calibrated against standards with known logP values .
    • Aqueous solubility : Use saturation shake-flask method combined with UV-Vis spectroscopy for quantification .

Advanced Q2: How do structural modifications (e.g., benzoylamino substitution) impact passive diffusion versus active transport in bacterial cells?

  • Methodological Answer:
    • Lipophilicity vs. MIC correlation : Perform linear regression analysis of logD7.4_{7.4} vs. minimum inhibitory concentration (MIC) data. A weak correlation suggests non-passive mechanisms (e.g., efflux pumps or transporter-mediated uptake) .
    • Competitive inhibition assays : Use bacterial strains with/without specific transporters (e.g., AcrAB-TolC in E. coli) to isolate transport mechanisms .

Biological Activity and Mechanism

Basic Q3: What standardized protocols are recommended for evaluating the antimicrobial activity of this compound?

  • Methodological Answer:
    • Broth microdilution : Follow CLSI guidelines to determine MIC against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) and solvent controls .
    • Time-kill assays : Monitor bactericidal activity at 2× MIC over 24 hours to assess concentration-dependent effects .

Advanced Q3: How can researchers resolve contradictions between in vitro potency and in vivo bioavailability for this compound?

  • Methodological Answer:
    • Metabolic stability : Assess hepatic microsomal degradation (e.g., rat/human liver microsomes) to identify metabolic hotspots .
    • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free fraction, which correlates with bioavailability .

Data Interpretation and Validation

Basic Q4: What statistical approaches are suitable for analyzing dose-response relationships in antimicrobial studies?

  • Methodological Answer:
    • Nonlinear regression : Fit MIC data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
    • ANOVA with post-hoc tests : Compare activity across bacterial strains and compound concentrations .

Advanced Q4: How should researchers validate unexpected antibacterial activity against drug-resistant strains?

  • Methodological Answer:
    • Genomic profiling : Perform whole-genome sequencing of resistant strains pre/post-exposure to identify mutations in target genes (e.g., DNA gyrase).
    • Mechanistic studies : Use fluorescence-based assays (e.g., ethidium bromide accumulation) to assess efflux pump inhibition .

Comparative Analysis

Advanced Q5: How does the (benzoylamino)methyl modification compare to other cysteine derivatives (e.g., S-allyl or S-carboxymethyl) in terms of target selectivity?

  • Methodological Answer:
    • Molecular docking : Compare binding affinities to bacterial targets (e.g., DNA gyrase) using AutoDock Vina.
    • Selectivity index : Calculate ratio of cytotoxicity (e.g., IC50_{50} in mammalian cells) to MIC to assess therapeutic window .

Experimental Design Pitfalls

Advanced Q6: What are common oversights in experimental design for studying this compound’s mechanism of action?

  • Methodological Answer:
    • Neglecting ionization states : Ensure pH adjustments in media to account for compound protonation (critical for logD7.4_{7.4} relevance) .
    • Ignoring efflux pump activity : Include efflux pump inhibitors (e.g., PAβN) in assays to unmask hidden activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.